1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is a colorless to almost colorless liquid at room temperature.
Vorbereitungsmethoden
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene, cyclopropanol, and ethylbenzene.
Reaction Conditions: The reaction involves the use of a strong base such as sodium hydride (NaH) to deprotonate cyclopropanol, forming a cyclopropoxide anion. This anion then reacts with tert-butylbenzene under reflux conditions to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
Analyse Chemischer Reaktionen
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, brominated, and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity. The ethyl group contributes to the compound’s hydrophobicity, influencing its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene can be compared with similar compounds such as:
1-Tert-butyl-3-ethylbenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
1-Tert-butyl-2-cyclopropoxy-3-ethylbenzene: This isomer has the cyclopropoxy group in a different position, which can affect its chemical properties and reactivity.
1-Tert-butyl-3-ethoxybenzene: This compound has an ethoxy group instead of a cyclopropoxy group, which can influence its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H22O |
---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-tert-butyl-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-12-13(15(2,3)4)7-6-8-14(12)16-11-9-10-11/h6-8,11H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
DQRWLNCWIPAMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.